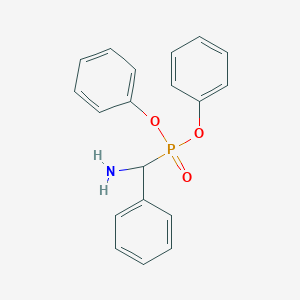
Diphenoxyphosphoryl(phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenoxyphosphoryl(phenyl)methanamine is an organophosphorus compound that features a phosphoryl group bonded to a phenyl group and a methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenoxyphosphoryl(phenyl)methanamine typically involves the reaction of diphenylphosphoryl chloride with phenylmethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Diphenoxyphosphoryl(phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphoryl derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, diphenoxyphosphoryl(phenyl)methanamine is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies .
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with biological targets suggest it could be developed into drugs for various diseases .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in chemical processes. Its stability and reactivity make it valuable for industrial applications .
Mecanismo De Acción
The mechanism of action of diphenoxyphosphoryl(phenyl)methanamine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it effective as a ligand in coordination complexes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially inhibiting enzyme activity or altering cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of a methanamine moiety.
Phenylamine: Contains an amine group attached to a phenyl ring but lacks the phosphoryl group.
Methenamine: A heterocyclic compound used as an antibacterial agent, structurally different but shares the amine functionality.
Uniqueness
Diphenoxyphosphoryl(phenyl)methanamine is unique due to the presence of both a phosphoryl group and a phenylmethanamine moiety. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
Propiedades
Número CAS |
84044-04-2 |
|---|---|
Fórmula molecular |
C19H18NO3P |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
diphenoxyphosphoryl(phenyl)methanamine |
InChI |
InChI=1S/C19H18NO3P/c20-19(16-10-4-1-5-11-16)24(21,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15,19H,20H2 |
Clave InChI |
ADKWGDVIVQQVIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


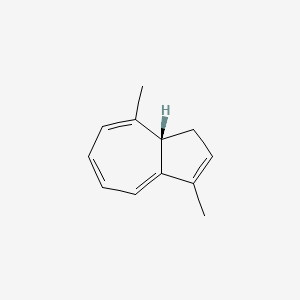
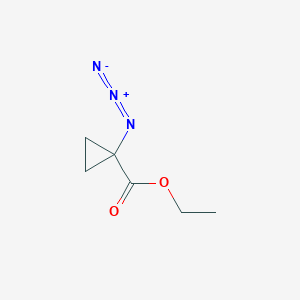
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
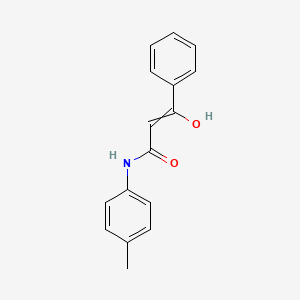
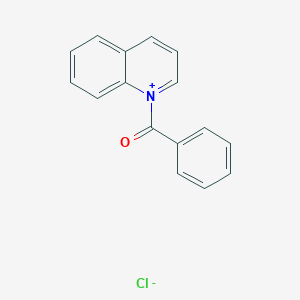

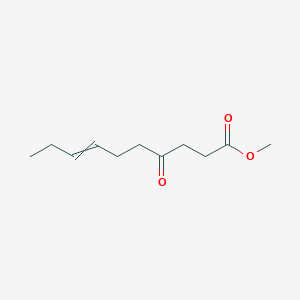
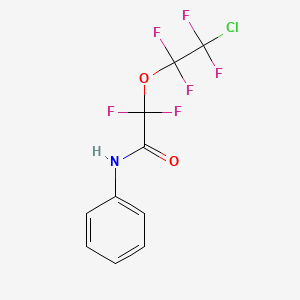
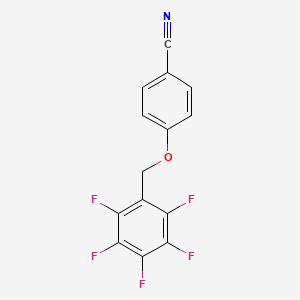

![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
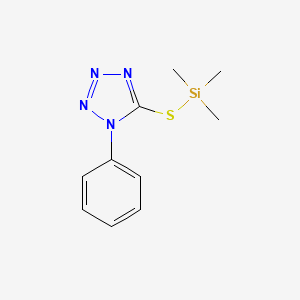
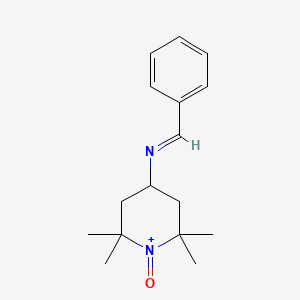
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
